molecular formula C10H12N2O2 B14673407 4,5-Dihydroxytryptamine CAS No. 42241-03-2

4,5-Dihydroxytryptamine

Cat. No.: B14673407
CAS No.: 42241-03-2
M. Wt: 192.21 g/mol
InChI Key: HKPREGWFNPFQEA-UHFFFAOYSA-N
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Description

4,5-Dihydroxytryptamine is a derivative of tryptamine, a naturally occurring monoamine alkaloid. This compound is characterized by the presence of two hydroxyl groups attached to the indole ring at the 4th and 5th positions. It is known for its neurotoxic properties and is primarily used in scientific research to study the serotonergic system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxytryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of specific oxidizing agents to introduce hydroxyl groups at the desired positions on the indole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the 4th and 5th positions .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions and using industrial-grade reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxytryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinonoid intermediates and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4,5-Dihydroxytryptamine is widely used in scientific research due to its ability to selectively destroy serotonergic neurons. This property makes it a valuable tool for studying the role of serotonin in various physiological and behavioral processes. Some key applications include:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxytryptamine involves its uptake by serotonergic neurons, where it undergoes auto-oxidation to form reactive quinonoid intermediates. These intermediates bind covalently to essential molecules within the neuron, leading to neuronal damage and cell death. This selective neurotoxicity is similar to the effects observed with other dihydroxytryptamines .

Comparison with Similar Compounds

  • 5,6-Dihydroxytryptamine
  • 5,7-Dihydroxytryptamine

Comparison: 4,5-Dihydroxytryptamine shares structural similarities with 5,6-Dihydroxytryptamine and 5,7-Dihydroxytryptamine, as all three compounds are indole derivatives with additional hydroxyl groups. the position of the hydroxyl groups differentiates them and influences their neurotoxic properties. This compound is unique in its specific hydroxylation pattern, which affects its reactivity and selectivity in targeting serotonergic neurons .

Properties

CAS No.

42241-03-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-4,5-diol

InChI

InChI=1S/C10H12N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12-14H,3-4,11H2

InChI Key

HKPREGWFNPFQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)O)O

Origin of Product

United States

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